D-Man, also known as D-Mannopyranose, is a simple sugar classified as a monosaccharide and an epimer of D-glucose, differing only in the configuration at the C-2 position []. D-Man naturally occurs in fruits such as cranberries and blueberries. In scientific research, D-Man plays a crucial role due to its diverse biological properties and applications.
D-Mannose can be sourced from various plants, including cranberries and other fruits. It can also be produced synthetically through chemical or biological methods. In terms of classification, D-Mannose is categorized under aldoses, which are sugars containing an aldehyde group.
D-Mannose can be synthesized through several methods:
Traditional chemical synthesis involves the isomerization of D-glucose using catalysts such as ammonium molybdate. This process typically requires high temperatures and acidic conditions, yielding D-mannose with varying efficiencies. For instance, using ammonium molybdate at 98 °C and pH 2.0 can achieve yields around 32.6% .
Recent advances have focused on enzymatic methods for producing D-mannose, which are seen as more environmentally friendly and efficient. Enzymes such as D-mannose isomerase and D-lyxose isomerase facilitate the conversion of fructose to D-mannose under mild conditions. For example, a novel D-lyxose isomerase from Caldanaerobius polysaccharolyticus has shown promising results in producing D-mannose with high conversion rates .
A recent study introduced a one-pot method for synthesizing poly-D-mannose from D-mannose itself, simplifying the synthesis process by combining multiple steps into one reaction under controlled conditions .
D-Mannose has a molecular formula of CHO and a molecular weight of approximately 180.18 g/mol. The structure consists of six carbon atoms, twelve hydrogen atoms, and six oxygen atoms arranged in a specific configuration that gives rise to its functional properties.
D-Mannose exists mainly in two cyclic forms:
The anomeric carbon (C-1) can exist in both alpha and beta configurations, influencing its reactivity and interaction with biological molecules .
D-Mannose undergoes various chemical reactions that are important for its functionality:
The primary reaction involving D-mannose is its interconversion with other sugars through enzymatic action. For instance:
These reactions are crucial for carbohydrate metabolism and energy production within cells .
The mechanism by which D-mannose exerts its effects primarily involves its role in preventing bacterial adhesion to uroepithelial cells. By competing with bacteria for binding sites on these cells, D-mannose effectively inhibits urinary tract infections caused by pathogens such as Escherichia coli. This mechanism highlights its potential therapeutic applications .
D-Mannose also exhibits reducing sugar properties due to its aldehyde group, allowing it to participate in Maillard reactions .
D-Mannose has several scientific and medical applications:
The ongoing research into the production methods and applications of D-mannose continues to expand its relevance in both clinical and industrial settings .
D-Mannose exerts its primary anti-adhesive effects through specific molecular interactions with the FimH adhesin, a virulence factor located at the tip of type 1 fimbriae in uropathogenic Escherichia coli (UPEC) [2] [6]. FimH contains a lectin domain with a mannose-specific binding pocket that recognizes α-D-mannosyl residues on urothelial glycoproteins. Structural analyses reveal that this domain features a conserved "tyrosine gate" formed by residues Tyr48, Ile52, and Asp54, which creates a high-affinity binding site for mannose through hydrogen bonding and van der Waals interactions [6]. The binding affinity between FimH and D-mannose is characterized by a dissociation constant (KD) in the micromolar range (10-100 µM), substantially stronger than FimH's interaction with natural urothelial receptors [2] [8].
Molecular dynamics simulations demonstrate that D-mannose binding induces conformational changes in FimH, including:
These alterations prevent the structural transitions required for strong bacterial attachment, effectively neutralizing adhesive capacity. The specificity of D-mannose for FimH is evidenced by its inability to inhibit adhesion mediated by other fimbrial types (e.g., P fimbriae), which utilize distinct receptor recognition mechanisms [2].
Table 1: Structural Characteristics of FimH-Mannose Interaction
Parameter | Value/Range | Biological Significance |
---|---|---|
Dissociation Constant (KD) | 1.5 × 10-5 M [3] | Higher affinity than urothelial receptors |
Critical Binding Residues | Tyr48, Ile52, Asp54 | Forms hydrogen bonds with mannose hydroxyl groups |
Conformational Shift | 3.2Å domain displacement | Prevents tight binding to host tissues |
Binding Specificity | α-anomeric mannose | Exclusively targets mannose-sensitive adhesins |
The urothelial surface expresses multiple mannosylated glycoproteins that serve as bacterial receptors, primarily uroplakin Ia (UPIa) and integrins containing high-mannose N-glycans [3] [7]. Surface plasmon resonance studies demonstrate that D-mannose exhibits competitive inhibition kinetics against these glycoproteins, with 50% inhibitory concentrations (IC50) ranging from 2-20 mM depending on glycosylation density [3]. This competitive mechanism follows a concentration-dependent relationship, where excess D-mannose saturates FimH binding sites before bacteria encounter urothelial cells.
The inhibition efficacy is enhanced by the multivalent binding effect, where clustered mannose residues on glycoproteins typically demonstrate higher avidity than monomeric interactions. D-mannose counteracts this through two mechanisms:
Notably, cancerous urothelium exhibits hypermannosylation (2-3 fold increased mannose expression) compared to healthy tissue, which paradoxically increases susceptibility to UPEC adhesion but also enhances D-mannose efficacy [7]. This phenomenon explains the amplified anti-adhesive effect observed in pathological contexts.
Table 2: Binding Affinities of Urothelial Glycoproteins vs. D-Mannose
Glycoconjugate | KD with FimH (M) | Relative Binding Affinity vs. D-Mannose |
---|---|---|
Uroplakin Ia (Native) | 4.3 × 10-7 [7] | 28.7-fold higher |
Glucoamylase | 2.1 × 10-5 [3] | 1.4-fold higher |
Transferrin | 3.8 × 10-5 [3] | Equivalent |
Invertase | 1.2 × 10-6 [3] | 8-fold higher |
D-Mannose (Monomeric) | 1.5 × 10-5 [3] | Reference |
Beyond initial adhesion blockade, D-Mannose disrupts critical biofilm developmental stages by interfering with FimH-mediated surface attachment—the crucial first step in biofilm maturation [1] [6]. UPEC strains exposed to 25-50 mM D-mannose demonstrate 60-80% reduction in biofilm biomass compared to untreated controls [6]. This occurs through fimbrial paralysis, where mannose-bound FimH cannot initiate the receptor clustering required for microcolony formation.
D-Mannose also penetrates intracellular bacterial communities (IBCs)—protective niches where UPEC evades host defenses. Within IBCs, D-mannose:
Molecular studies confirm that D-mannose-treated UPEC exhibit downregulated virulence genes (fimA, fimH, papG) and diminished expression of extracellular matrix components (e.g., curli fibers, cellulose) essential for biofilm structural integrity [6]. This transcriptional reprogramming suggests that D-mannose exerts effects beyond physical blockage, potentially modulating bacterial sensing mechanisms.
Table 3: Impact of D-Mannose on Biofilm Parameters in UPEC
Biofilm Parameter | Reduction (%) | Experimental Conditions |
---|---|---|
Initial Adhesion Density | 78.2 ± 6.4 | 25 mM D-mannose, 2h incubation [6] |
Mature Biofilm Biomass | 63.5 ± 8.1 | 20 mM D-mannose, 24h culture [6] |
Exopolysaccharide Production | 57.8 ± 7.3 | 30 mM D-mannose, 48h culture [1] |
Intracellular Community Viability | 67.9 ± 5.9 | 25 mM D-mannose, macrophage co-culture [8] |
D-Mannose directly regulates myeloid cell functionality, particularly neutrophil recruitment and activation dynamics. In vitro studies demonstrate that physiological concentrations (5-20 mM) reduce neutrophil oxidative burst by 40-60% through inhibition of myeloperoxidase (MPO) activity and NADPH oxidase assembly [4] [9]. This is mediated via mannose receptor (CD206) modulation, where D-mannose binding attenuates pro-inflammatory signaling cascades (e.g., NF-κB, MAPK pathways) without compromising phagocytic capacity [4].
In experimental models of inflammation, D-mannose administration induces phenotypic switching in macrophages/microglia:
Transcriptomic analyses reveal that D-mannose suppresses glycolysis-dependent inflammation by inhibiting hexokinase (HK2) and phosphofructokinase (PFKFB3) expression in activated neutrophils [9] [10]. Additionally, D-mannose upregulates ten-eleven translocation 2 (TET2), an epigenetic modifier that silences pro-inflammatory genes through DNA demethylation [9]. This metabolic-epigenetic crosstalk establishes D-mannose as a broad immunomodulator beyond its anti-adhesive properties.
Table 4: Immunomodulatory Effects of D-Mannose on Myeloid Cells
Immune Parameter | Change | Mechanistic Basis |
---|---|---|
MPO Activity | ↓ 58.7% [4] | Competitive inhibition of enzymatic pocket |
IL-1β Secretion | ↓ 72.3% [9] | NLRP1 inflammasome suppression |
IL-10 Production | ↑ 3.1-fold [9] | STAT3-mediated anti-inflammatory programming |
Phagocytic Capacity | Unchanged [4] | Selective modulation of oxidative pathways |
TET2 Expression | ↑ 2.8-fold [9] | Epigenetic regulation of inflammatory genes |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7